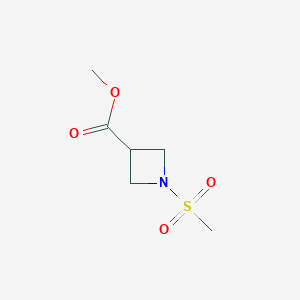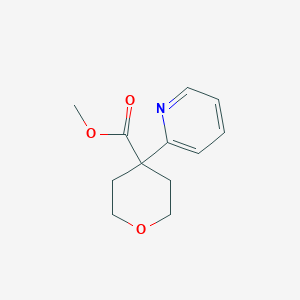
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Vue d'ensemble
Description
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is a useful research compound. Its molecular formula is C6H11NO4S and its molecular weight is 193.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Polyketide Modification
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate plays a role in the modification of polyketides. A study by Yu et al. (2019) demonstrated that this compound, derived from DMSO, can be incorporated into polyketides by Neosartorya udagawae HDN13-313, a fungus. This modification is a rare instance of sulfonylation-like alteration of natural products using DMSO as a sulfur source (Yu et al., 2019).
2. Copolymerization in Polymer Science
Reisman et al. (2016) explored the anionic ring-opening copolymerization of 1-(methylsulfonyl)aziridine, resulting in the formation of linear poly(ethylenimine) through a controlled polymerization process. This approach allows for the synthesis of copolymers with low molecular weight distributions, demonstrating the utility of this compound in polymer science (Reisman et al., 2016).
3. Inhibitory Effects on Na+/H+ Exchanger
A study by Baumgarth et al. (1997) investigated the inhibitory effects of compounds derived from this compound on the Na+/H+ exchanger, showing potential for therapeutic use in acute myocardial infarction treatment. This study underscores the importance of structural modification in enhancing the efficacy of such compounds (Baumgarth et al., 1997).
4. Synthesis of Arylsulfonamides and Azetidine-2,4-diones
Alizadeh and Rezvanian (2008) described a method for synthesizing arylsulfonamides and azetidine-2,4-diones, highlighting the role of this compound in the creation of these compounds. This research contributes to the development of novel chemical entities in organic chemistry (Alizadeh & Rezvanian, 2008).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a methylsulfonyl group have been found to interact with various receptors and enzymes
Mode of Action
Compounds with a methylsulfonyl group have been suggested to bind to surface receptor sites, blocking the interaction of parasite and host . This is just one possible mode of action and the specific interactions of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate with its targets need to be further investigated.
Biochemical Pathways
For instance, some sulfonylureas have been found to be degraded by Pseudomonas fluorescens strain B2 by cleavage of the sulfonylurea bridge
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Compounds with a methylsulfonyl group have been associated with various biological activities, including anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-methylsulfonylazetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)5-3-7(4-5)12(2,9)10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXPHCGRNPFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183430 | |
| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418117-81-3 | |
| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)



![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)


![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)




